Home > Products > Screening Compounds P70200 > acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid
acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid -

acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

Catalog Number: EVT-12553362
CAS Number:
Molecular Formula: C69H103N13O20S3
Molecular Weight: 1530.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetic acid, chemically known as ethanoic acid, is a simple carboxylic acid with the formula CH3COOH\text{CH}_3\text{COOH}. The compound in question, (5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid, is a complex organic compound that features multiple functional groups and stereocenters. This compound is of interest due to its potential applications in pharmaceuticals and biochemistry.

Source and Classification

Acetic acid is classified as a carboxylic acid and is widely used in various industrial applications. It can be produced through several methods including chemical synthesis and biological fermentation. The specific compound mentioned may be synthesized for research purposes or specific applications in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of acetic acid has traditionally relied on the carbonylation of methanol using carbon monoxide. Two prominent methods include:

  1. Monsanto Process: Involves the reaction of methanol with carbon monoxide in the presence of a rhodium catalyst and hydrogen iodide at elevated temperatures (150–200 °C) and pressures (30–50 bar). This process achieves high selectivity for acetic acid but has environmental concerns due to the use of toxic reagents.
  2. Cativa Process: An improvement over the Monsanto process using an iridium catalyst that allows for lower water content in methanol feeds and results in fewer side reactions. This method has become more prevalent due to its efficiency and reduced environmental impact .

Recent advancements also explore synthesizing acetic acid from renewable resources such as carbon dioxide and methanol using bimetallic catalysts .

Molecular Structure Analysis

Structure and Data

The complex structure of the specified compound includes multiple stereocenters and functional groups such as amines and carboxylic acids. The molecular formula can be analyzed for its components:

  • Functional Groups: Carboxylic acids (–COOH), amines (–NH₂), ketones (–C=O), and thiols (–SH).
  • Stereochemistry: The compound features several chiral centers indicated by the R/S nomenclature.

The detailed structural analysis would require advanced techniques such as NMR spectroscopy or X-ray crystallography to elucidate the three-dimensional arrangement of atoms.

Chemical Reactions Analysis

Reactions and Technical Details

Acetic acid participates in various chemical reactions typical of carboxylic acids:

  1. Esterification: Acetic acid reacts with alcohols to form esters.
    CH3COOH+R OHCH3COOR+H2O\text{CH}_3\text{COOH}+\text{R OH}\rightarrow \text{CH}_3\text{COOR}+\text{H}_2\text{O}
  2. Neutralization: Reacts with bases to form acetate salts.
    CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}
  3. Decarboxylation: Under certain conditions (high temperatures), it can decompose to yield methane or other products.
Mechanism of Action

Process and Data

The mechanism of action for acetic acid typically involves its role as a proton donor in biochemical pathways. In metabolic processes:

  • Acetic acid can enter the Krebs cycle after conversion to acetyl-CoA.
  • It acts as a substrate for various enzymatic reactions involved in energy production.

The detailed kinetics and pathways would depend on specific biological contexts or experimental setups.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acetic acid is characterized by:

  • Physical State: Colorless liquid with a pungent odor.
  • Boiling Point: Approximately 118 °C.
  • Melting Point: -16 °C.
  • Density: 1.049 g/cm³ at 20 °C.
  • Solubility: Miscible with water; forms hydrogen bonds due to its polar nature.

Chemical properties include its ability to act as both an acid (donating protons) and a nucleophile (attacking electrophiles) .

Applications

Scientific Uses

Acetic acid has numerous applications across various fields:

  1. Industrial Uses: It is a key raw material for producing synthetic fibers (like acetate), plastics (like polyethylene terephthalate), and solvents.
  2. Food Industry: Used as a preservative (vinegar) and flavoring agent.
  3. Pharmaceuticals: Acts as a precursor in the synthesis of various drugs and compounds.
  4. Biochemical Research: Utilized in buffer solutions and as a reagent in organic synthesis.

Properties

Product Name

acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

IUPAC Name

acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

Molecular Formula

C69H103N13O20S3

Molecular Weight

1530.8 g/mol

InChI

InChI=1S/C67H99N13O18S3.C2H4O2/c1-3-4-6-15-55(83)70-50-41-100-39-46-30-45(38-99-29-18-69-56(84)34-75-21-23-76(35-57(85)86)25-27-78(37-59(89)90)28-26-77(24-22-75)36-58(87)88)31-47(32-46)40-101-42-51(67(97)98)73-62(92)49(33-44-11-7-5-8-12-44)72-61(91)48(16-17-54(68)82)71-64(94)60(43(2)81)74-63(93)52-13-9-19-79(52)66(96)53-14-10-20-80(53)65(50)95;1-2(3)4/h5,7-8,11-12,30-32,43,48-53,60,81H,3-4,6,9-10,13-29,33-42H2,1-2H3,(H2,68,82)(H,69,84)(H,70,83)(H,71,94)(H,72,91)(H,73,92)(H,74,93)(H,85,86)(H,87,88)(H,89,90)(H,97,98);1H3,(H,3,4)/t43-,48+,49+,50+,51+,52+,53+,60+;/m1./s1

InChI Key

PZMVOJNOOYPICM-HWUFBZRPSA-N

Canonical SMILES

CCCCCC(=O)NC1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C5CCCN5C1=O)C(C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O.CC(=O)O

Isomeric SMILES

CCCCCC(=O)N[C@H]1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C1=O)[C@@H](C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.